N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate
CAS No.: 118202-66-7
Cat. No.: VC18434061
Molecular Formula: C21H34NO4P
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118202-66-7 |
|---|---|
| Molecular Formula | C21H34NO4P |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | N-[2-(1-adamantyl)ethyl]-1-phenylpropan-2-amine;phosphoric acid |
| Standard InChI | InChI=1S/C21H31N.H3O4P/c1-16(9-17-5-3-2-4-6-17)22-8-7-21-13-18-10-19(14-21)12-20(11-18)15-21;1-5(2,3)4/h2-6,16,18-20,22H,7-15H2,1H3;(H3,1,2,3,4) |
| Standard InChI Key | FIJSYJABOMOSBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CC=CC=C1)NCCC23CC4CC(C2)CC(C4)C3.OP(=O)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines three key components:
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A phenethylamine core, featuring a phenyl group attached to an isopropylamine chain.
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An adamantyl substituent, a diamondoid hydrocarbon known for its rigidity and lipophilicity, attached via an ethyl linker to the amine group.
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A phosphate group, which ionizes under physiological conditions, potentially enhancing solubility.
The adamantyl group’s three-dimensional geometry may influence receptor binding affinity by providing steric bulk, while the phosphate moiety could modulate bioavailability through charge interactions .
Spectroscopic and Computational Data
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InChI Key: FIJSYJABOMOSBQ-UHFFFAOY (parent structure without phosphate) .
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Predicted Collision Cross Section (CCS): Ranges from 172.2 Ų ([M+K]+) to 187.8 Ų ([M+NH₄]+), indicating moderate molecular surface area .
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SMILES Notation: CC(CC1=CC=CC=C1)NCCC23CC4CC(C2)CC(C4)C3.OP(=O)(O)O .
These properties suggest moderate polarity, consistent with compounds capable of crossing the blood-brain barrier while retaining water solubility for renal excretion.
Synthesis and Manufacturing Considerations
Proposed Synthetic Routes
Although explicit protocols for this compound are unpublished, analogous phenethylamine syntheses typically involve:
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Palladium-catalyzed coupling reactions to assemble aromatic and aliphatic segments.
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Mannich reactions for introducing amine groups.
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Phosphorylation using phosphorus oxychloride or similar agents to install the phosphate ester .
A hypothetical pathway might proceed as follows:
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Adamantane bromination to yield 1-bromoadamantane.
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Nucleophilic substitution with ethylenediamine to form N-(1-adamantylethyl)amine.
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Condensation with phenylacetone to construct the phenethylamine scaffold.
Industrial Production Metrics
Supplier data reveal:
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Purity: ≥99% (HPLC).
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Packaging: 1 g to 25 kg increments, with GMP-compliant facilities reported by Chinese manufacturers .
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Storage: Recommendations include desiccated environments at 2–8°C to prevent phosphate ester hydrolysis .
Notably, Shanghai Upbio Tech Co. Ltd. emphasizes international distribution to over 40 countries, reflecting global research demand .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Estimated >50 mg/mL (phosphate salt form), though experimental data are lacking.
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Thermal Stability: Adamantyl derivatives typically decompose above 200°C; differential scanning calorimetry (DSC) studies are needed.
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Photostability: The conjugated phenyl group may necessitate light-protected storage to prevent degradation .
Chromatographic Behavior
Predicted reversed-phase HPLC retention times (C18 column):
| Mobile Phase | Retention Time (min) |
|---|---|
| 50% Acetonitrile/H₂O | 8.2 |
| 70% Methanol/H₂O | 12.7 |
These estimates derive from CCS values and logP calculations (estimated logP = 3.1 ± 0.5) .
Research Gaps and Future Directions
Priority Investigations
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In Vitro Profiling: Monoamine uptake inhibition, receptor binding (5-HT₂, σ₁).
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ADME Studies: Bioavailability, CYP450 metabolism, blood-brain barrier penetration.
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Formulation Optimization: Salt forms (e.g., hydrochloride vs. phosphate) for enhanced stability.
Synthetic Chemistry Challenges
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